molecular formula C22H14Cl2FN3O2 B2737637 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 941977-26-0

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B2737637
CAS RN: 941977-26-0
M. Wt: 442.27
InChI Key: HDQXHQMYIGHZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H14Cl2FN3O2 and its molecular weight is 442.27. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Applications

A variety of novel quinazolinyl acetamides, similar in structure to the specified compound, have been synthesized and tested for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, specific derivatives demonstrated potent analgesic and anti-inflammatory activities, suggesting the therapeutic potential of such compounds in pain and inflammation management. Notably, these compounds showed mild ulcerogenic potential compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin (Alagarsamy et al., 2015).

Antimicrobial and Anticancer Potentials

The antimicrobial and anticancer activities of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have been explored. These studies showed that certain derivatives exhibit significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Furthermore, some compounds displayed promising anticancer activity, although generally lower than standard drugs such as 5-fluorouracil and tomudex, highlighting their potential for further development as therapeutic agents (Mehta et al., 2019).

VEGFR-2 Inhibition and Antiproliferative Activity

Research on novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles has demonstrated significant anticancer activity through VEGFR-2 tyrosine kinase inhibition. Specific compounds within this series showed higher cytotoxic activity against breast cancer T-47D cell lines than known anticancer agents like Staurosporine, and comparable VEGFR-2 inhibitory activity to Sorafenib, a standard treatment. This suggests the potential of such derivatives in cancer treatment, particularly by targeting the VEGFR-2 pathway (Hassan et al., 2021).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2FN3O2/c23-14-6-9-19-16(10-14)21(13-4-2-1-3-5-13)27-22(30)28(19)12-20(29)26-15-7-8-18(25)17(24)11-15/h1-11H,12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQXHQMYIGHZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide

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